molecular formula C12H15N5O B2643403 N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide CAS No. 921074-79-5

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide

Cat. No. B2643403
CAS RN: 921074-79-5
M. Wt: 245.286
InChI Key: TWGJLSVWMFOCBE-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide, also known as PTM, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry and Bioisosteres:

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. Their planar structure facilitates receptor-ligand interactions by stabilizing electrostatic repulsion of negatively charged ions through electron delocalization. Tetrazolate anions are more lipid-soluble than carboxylic acids, allowing better penetration through cell membranes. As a result, tetrazoles have been investigated for various biological activities, including:

Corrosion Inhibition:

1-Phenyl-1H-tetrazole-5-thiol: effectively inhibits aluminum corrosion in acidic solutions . Its unique structure contributes to its corrosion-resistant properties.

Coordination Chemistry:

Tetrazole derivatives form coordination complexes with transition metals. For instance, [Cu(PTMN)ClH2O] and [Co(PTMN)ClH2O] complexes have been synthesized using novel tetrazole ligands .

Click Chemistry:

Click reactions, including those involving tetrazoles, play a crucial role in pharmacology and biomedical applications. These reactions facilitate the conjugation of biomolecules and reporter molecules .

Other Applications:

Beyond the fields mentioned above, tetrazoles find use in:

properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGJLSVWMFOCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide

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